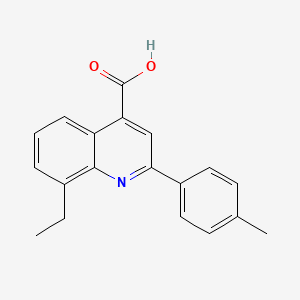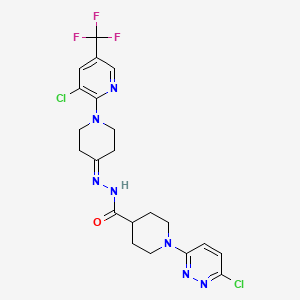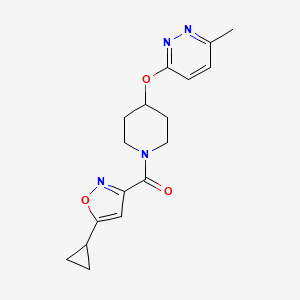![molecular formula C13H6BrCl4NO2 B2775899 1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone CAS No. 338394-74-4](/img/structure/B2775899.png)
1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-bromo-4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide” is somewhat similar to the one you’re asking about . It has a molecular weight of 341.59 and is a solid in its physical form .
Physical and Chemical Properties Analysis
The compound “5-bromo-4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide” is a solid . Other compounds like “4-Chlorobenzyl bromide” and “Benzene, 1-bromo-4-chloro-” have molecular weights of 205.480 and 191.453 respectively .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research in the field of organic synthesis has led to the development of novel compounds with potential applications in various areas, including medicinal chemistry and materials science. For example, the study by Xu et al. (2005) on the synthesis of a complex molecule involving 1,3,4-oxadiazole and triazole rings highlights the intricate intermolecular interactions that can occur in such compounds, potentially informing the synthesis of related structures like 1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone (Xu, Liang-zhong, et al., 2005).
Antibacterial Agents
Compounds synthesized from phenacyl bromide and substituted aryl amine have been evaluated for their antibacterial activity, suggesting a potential application area for similar compounds. The study by Chinnayya et al. (2022) emphasizes the importance of structural variety in enhancing antibacterial properties, which could be relevant for the development of new antibacterial agents using halogenated pyrrole derivatives (Chinnayya, Setti S., et al., 2022).
Pyrrole Derivatives in Material Science
The study of pyrrole derivatives extends into material science, where these compounds' unique properties can contribute to developing new materials. For instance, the research by Dmowski et al. (2003) on the sodium dithionite-initiated coupling of pyrroles for synthesizing dipyrromethanes showcases the potential of pyrrole derivatives in synthesizing compounds with unique electronic and structural properties (Dmowski, W., et al., 2003).
Metabolite Synthesis and Activity
The synthesis of major metabolites from parent compounds, as demonstrated by Anderson and Carson (1980) in their work on zomepirac sodium, is crucial for understanding drug metabolism and developing new therapeutic agents. This research area could be relevant for exploring the metabolism and biological activity of halogenated pyrrole derivatives (Anderson, N., & Carson, J., 1980).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrCl4NO2/c14-12-8(5-9(19-12)11(21)13(16,17)18)10(20)6-1-3-7(15)4-2-6/h1-5,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCNQIWVUWOWCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(NC(=C2)C(=O)C(Cl)(Cl)Cl)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrCl4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octane](/img/structure/B2775826.png)

![N'-[(4-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2775829.png)

![3-[3-(dimethylamino)acryloyl]-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide](/img/structure/B2775832.png)
![4-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-2-phenyl-1,3-thiazole](/img/structure/B2775833.png)
![3-Methyl-2-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2775836.png)
![2-[4-(1,3-dithian-2-yl)phenoxy]acetic Acid](/img/structure/B2775838.png)

